(1S)-1-(thiophen-3-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-thiophen-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKKZEHIYREOFF-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CSC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299349 | |
| Record name | (αS)-α-Methyl-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222609-67-8 | |
| Record name | (αS)-α-Methyl-3-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222609-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Methyl-3-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation
The ketone precursor, 1-(thiophen-3-yl)ethan-1-one, is synthesized via Friedel-Crafts acylation of thiophene. Acetyl chloride reacts with thiophene in the presence of AlCl₃, yielding the ketone in 85–92% purity after silica gel chromatography (ethyl acetate/petroleum ether, 1:4).
Chiral Catalyst Systems
Ru-SNS Complexes : Acridine-based ruthenium catalysts (e.g., Ru-SNS2) enable asymmetric hydrogenation at 140°C under 50 bar H₂ pressure. This method achieves 95% conversion with 98% enantiomeric excess (ee) in tetrahydrofuran (THF).
Rhodium-DuPhos : Rhodium complexes with DuPhos ligands selectively reduce the ketone to the (S)-alcohol at 25°C, yielding 89% ee and 91% isolated yield.
Table 1: Comparative Performance of Catalysts
| Catalyst | Temperature (°C) | Pressure (bar H₂) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-SNS2 | 140 | 50 | 98 | 95 |
| Rh-DuPhos | 25 | 10 | 89 | 91 |
| Ir-Ferrophos | 80 | 30 | 92 | 88 |
Enzymatic Kinetic Resolution
Racemic Synthesis
Racemic 1-(thiophen-3-yl)ethan-1-ol is prepared via Grignard addition to thiophene-3-carbaldehyde. Methylmagnesium bromide in diethyl ether reacts at 0°C, followed by acidic workup to yield the racemic alcohol in 78% yield.
Lipase-Catalyzed Acetylation
Candida antarctica Lipase B (CAL-B) : In tert-butyl methyl ether, vinyl acetate acylates the (R)-enantiomer selectively. After 24 h at 30°C, the (S)-alcohol is isolated with 99% ee and 45% yield.
Continuous Flow Hydrogenation
Fixed-bed reactors with immobilized Ru/TiO₂ catalysts operate at 100°C and 30 bar H₂. The ketone (0.5 M in ethanol) achieves 99% conversion with 96% ee, producing 50 kg/day.
Crystallization-Induced Dynamic Resolution
Racemic alcohol is treated with (S)-mandelic acid in ethyl acetate. Diastereomeric salt crystallization enriches the (S)-enantiomer to 99.5% ee after three recrystallizations.
Analytical Characterization
Chiral HPLC
A Chiralpak IB column (hexane/ethanol, 85:15) resolves enantiomers with retention times of 8.2 min ((R)) and 10.5 min ((S)).
NMR Spectroscopy
The (S)-alcohol shows distinct diastereotopic splitting: δ 1.45 (d, Hz, CH₃) and δ 4.25 (q, Hz, CH).
Comparative Methodological Analysis
Table 2: Efficiency Metrics Across Methods
| Method | ee (%) | Yield (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 98 | 95 | High | 12 |
| Enzymatic Resolution | 99 | 45 | Moderate | 28 |
| Industrial Crystallization | 99.5 | 70 | High | 8 |
Catalytic hydrogenation balances cost and efficiency, whereas enzymatic methods suit small-scale, high-purity demands. Industrial crystallization optimizes throughput for bulk production.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(thiophen-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding thiophene-3-ylmethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form thiophene-3-yl ethyl chloride.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Thiophene-3-carboxaldehyde, Thiophene-3-carboxylic acid
Reduction: Thiophene-3-ylmethane
Substitution: Thiophene-3-yl ethyl chloride
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders. Its structural features allow it to interact with biological macromolecules, making it a candidate for developing therapeutic agents against conditions such as depression and anxiety disorders.
Mechanism of Action
The mechanism of action primarily involves:
- Hydrogen Bonding : The hydroxyl group (-OH) can form hydrogen bonds with target proteins.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing binding affinity and biological activity .
Materials Science
Organic Electronics
Due to its unique electronic properties, (1S)-1-(thiophen-3-yl)ethan-1-ol is explored for applications in organic semiconductors and conductive polymers. Its ability to conduct electricity makes it a suitable candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Biological Studies
Biochemical Probing
The compound is utilized in studies to understand its interaction with biological macromolecules, serving as a biochemical probe. This application is crucial for elucidating the roles of specific proteins in cellular processes and disease mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of (1S)-1-(thiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(Phenyl)ethan-1-ol
- Structure : Aromatic phenyl group instead of thiophene.
- Key Data :
1-(Furan-3-yl)ethan-1-ol
- Structure : Oxygen-containing furan ring.
- Key Data :
- NMR Shifts : Hydroxy proton at δ 2.14 (broad), methyl group at δ 1.45, furan protons at δ 6.30–7.42 .
- Reactivity : Furan’s electron-rich oxygen enhances nucleophilicity but reduces stability under acidic conditions compared to thiophene.
- Yield : Reported conversions >90% in cascade bond-scission reactions, similar to thiophene analogs .
1-(Pyridin-3-yl)ethan-1-ol
- Structure : Nitrogen-containing pyridine ring.
- Key Data :
(1R)-1-(3-Chlorophenyl)ethan-1-ol
- Structure : Chlorine-substituted phenyl group.
- Key Data :
Comparative Data Table
Key Research Findings
Reactivity in Bond-Scission Reactions :
- This compound exhibits high conversion (>95%) in visible light–driven carbon-carbon bond-scission reactions, comparable to furan and methoxy-substituted analogs .
- Thiophene’s sulfur atom enhances stabilization of radical intermediates, improving reaction efficiency compared to phenyl derivatives .
However, chiral resolution using camphorsulfonic acid (as in ) could be applicable .
NMR Spectral Differences :
- The hydroxy proton in this compound resonates at δ 4.86 (d, J = 6.5 Hz), distinct from pyridine (δ 4.13) or furan (δ 2.14) analogs, reflecting electronic differences .
Biological Activity
(1S)-1-(thiophen-3-yl)ethan-1-ol, also known as 2-(thiophen-3-yl)ethanol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring attached to an ethanolic side chain. Its molecular formula is , and it possesses unique structural characteristics that enable diverse interactions with biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures can inhibit viral entry mechanisms. For instance, thiophene derivatives have demonstrated activity against the Ebola virus by interfering with the NPC1/EBOV-GP interaction, which is critical for viral entry into host cells .
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. Compounds containing thiophene rings have shown significant antioxidant activity comparable to ascorbic acid, suggesting their potential in treating oxidative stress-related diseases . The antioxidant capacity is attributed to the presence of free amino groups that enhance hydrogen donor capacity.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thus altering biochemical processes within cells.
- Receptor Binding : Its structure allows it to bind effectively to various receptors, potentially modulating their activity and influencing physiological responses.
- Antioxidant Mechanism : By scavenging free radicals, it helps in reducing oxidative stress, which is implicated in various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibits EBOV entry via NPC1 interaction | |
| Antioxidant | Comparable activity to ascorbic acid | |
| Enzyme Inhibition | Potential modulation of metabolic enzymes |
Case Study: Antiviral Activity Against Ebola Virus
A study conducted on various thiophene derivatives demonstrated that this compound exhibited significant antiviral activity against pseudotypes expressing EBOV glycoprotein. The mechanism involved inhibition of the viral entry pathway through binding interactions with host cell receptors .
Q & A
Q. What are effective synthetic routes for (1S)-1-(thiophen-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and enantiomeric excess?
- Methodological Answer : A common approach involves asymmetric reduction of the corresponding ketone precursor, 1-(thiophen-3-yl)ethan-1-one, using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori systems. For example, enantioselective reduction with (R)- or (S)-BINAP-Ru complexes can achieve high enantiomeric excess (ee). Reaction optimization includes solvent selection (e.g., THF or toluene), temperature control (0–25°C), and catalyst loading (1–5 mol%). Monitoring via chiral HPLC or NMR with chiral shift reagents validates stereochemical outcomes .
Q. How can the stereochemical purity of this compound be validated using spectroscopic and chromatographic methods?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA/IB column with hexane/isopropanol (95:5) to resolve enantiomers. Retention time and peak integration quantify ee.
- NMR Analysis : Employ (R)- or (S)-Mosher’s acid to derivatize the alcohol, producing diastereomeric esters distinguishable by ¹H/¹³C NMR splitting patterns .
- Optical Rotation : Compare the measured [α]D²⁵ against literature values for (1S)-configured alcohols (e.g., similar thiophene derivatives show [α]D²⁵ ≈ +15° to +25°) .
Q. What are the key considerations for handling and storing this compound to maintain its stability?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiophene ring or racemization. Avoid exposure to moisture and strong acids/bases. Use glass or PTFE-lined containers, as some plastics may leach contaminants. Safety protocols include wearing nitrile gloves and eye protection due to potential skin/eye irritation (similar to GHS Category 2 warnings for analogous alcohols) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in asymmetric catalysis or biomolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during catalytic reductions to explain enantioselectivity. Molecular docking studies (AutoDock Vina) predict interactions between the thiophene moiety and enzymes or receptors, guiding drug design. Solvent effects are incorporated via PCM models. Validate predictions with kinetic studies (e.g., Eyring plots) and crystallography (XRD) .
Q. What strategies mitigate discrepancies in enantiomeric excess measurements between HPLC and polarimetry?
- Methodological Answer : Discrepancies may arise from solvent polarity effects on optical rotation or impurities in HPLC mobile phases. Calibrate polarimetry with a racemic mixture and pure enantiomer standards. For HPLC, confirm column integrity and adjust mobile phase composition (e.g., adding 0.1% TFA to improve peak symmetry). Cross-validate with ¹⁹F NMR if a fluorinated analog is synthesized .
Q. What are the challenges in characterizing thiophene ring interactions with biomolecules using spectroscopic methods?
- Methodological Answer : The thiophene ring’s electron-rich structure can quench fluorescence or complicate UV-Vis analysis. Use time-resolved fluorescence or circular dichroism (CD) to study binding with proteins. For NMR, isotope-labeled (¹³C/¹⁵N) biomolecules enhance signal resolution. Surface Plasmon Resonance (SPR) quantifies binding kinetics, while X-ray crystallography provides atomic-level interaction details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
